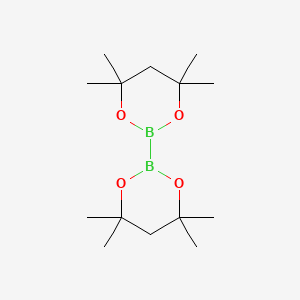

Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Description

BenchChem offers high-quality Bis(2,4-dimethylpentane-2,4-glycolato)diboron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4-dimethylpentane-2,4-glycolato)diboron including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLUUPDJUFXXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571871 | |

| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230299-46-4 | |

| Record name | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230299-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron"

An In-depth Technical Guide to the Synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Executive Summary: This guide provides a comprehensive overview of the synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key organoboron compound with applications in organic chemistry and materials science. While structurally similar to the widely-used Bis(pinacolato)diboron (B₂pin₂), this analog offers unique steric and electronic properties due to its 2,4-dimethylpentane-2,4-diolato ligands, which provide an intermediate level of steric hindrance that can be advantageous for balancing reactivity and selectivity in certain chemical transformations.[1] This document details the mechanistic principles underpinning its synthesis, a robust step-by-step experimental protocol adapted from established procedures for analogous diboron compounds, and methods for purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of the preparation of this versatile reagent.

Introduction to Diboron(4) Reagents

The Central Role of Diboron Compounds in Modern Synthesis

Diboron(4) compounds, characterized by a covalent boron-boron bond, have become indispensable reagents in modern organic synthesis.[2][3] Their stability, ease of handling, and versatile reactivity make them superior precursors for the formation of organoboron compounds.[2] These organoboron intermediates are cornerstones of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Reagents like Bis(pinacolato)diboron (B₂pin₂) are valued for their bench stability and relative inertness to moisture and oxygen, which simplifies their use in both laboratory and industrial settings.[2][6] The development of metal-catalyzed reactions involving diborons has provided efficient pathways for the synthesis of complex molecules essential for pharmaceuticals, agrochemicals, and advanced materials.[4][7]

A Profile of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Bis(2,4-dimethylpentane-2,4-glycolato)diboron (CAS No. 230299-46-4) is a symmetrical tetraalkoxydiboron compound.[8][9][10] It is an analog of B₂pin₂, where the pinacol ligands are replaced by 2,4-dimethylpentane-2,4-diolato groups. This structural modification is not trivial; it imparts a unique steric profile to the molecule. The 2,4-dimethylpentane-2,4-diolato ligands offer intermediate steric bulk, which serves to balance the reagent's reactivity and selectivity.[1] This can be particularly advantageous in reactions where finer control is needed compared to less hindered analogs or where the higher steric hindrance of other derivatives might limit reactivity.[1][11]

Compound Specifications:

-

Appearance: White to light yellow powder or crystal[1]

-

Melting Point: Reported ranges include 98-102 °C and 156-160 °C, which may vary with purity.[1][9][10]

Mechanistic Principles and Rationale

The synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron follows a well-established pathway for preparing tetraalkoxydiboron esters: the reaction of a diboron precursor bearing reactive leaving groups with the desired diol.

The General Synthetic Pathway

The most common and efficient method for preparing compounds like B₂pin₂ and its analogs is the reaction of Tetrakis(dimethylamino)diboron [B₂(NMe₂)₄] with the corresponding diol—in this case, 2,4-dimethylpentane-2,4-diol.[12][13] The reaction is an acid-mediated transesterification. The boron-nitrogen bonds in the B₂(NMe₂)₄ precursor are susceptible to cleavage by protic reagents. The diol acts as the nucleophile, displacing the dimethylamino groups, which are subsequently protonated by an acid (e.g., HCl). This protonation forms dimethylamine hydrochloride, a salt that precipitates from the non-polar reaction solvent, effectively driving the reaction to completion according to Le Châtelier's principle.

Causality of Reagent Selection

-

Diboron Precursor: Tetrakis(dimethylamino)diboron is an ideal starting material. The B-N bonds are sufficiently labile to be displaced by the alcohol groups of the diol under mild acidic conditions, yet the compound is stable enough for handling under an inert atmosphere.[13]

-

Diol: The choice of 2,4-dimethylpentane-2,4-diol is deliberate. It defines the final product's properties. The alkyl groups on the diol backbone influence the solubility, stability, and steric environment of the resulting diboron reagent, which in turn affects its performance in subsequent borylation reactions.[1]

-

Solvent: A non-polar aprotic solvent such as toluene is typically used.[12][13] It serves to dissolve the starting materials and allows for the easy precipitation and subsequent removal of the dimethylamine hydrochloride byproduct via filtration.

-

Acid: An ethereal solution of hydrogen chloride (HCl) is commonly employed. It acts as a proton source to neutralize the displaced dimethylamine, forming a solid salt. The controlled, dropwise addition at low temperatures is crucial to manage the exothermicity of the acid-base neutralization.[12][13]

Detailed Experimental Protocol

The following protocol is adapted from the established and reliable synthesis of Bis(pinacolato)diboron.[12][13] The key modification is the substitution of pinacol with a stoichiometrically equivalent amount of 2,4-dimethylpentane-2,4-diol.

Materials and Equipment

-

Reagents:

-

Tetrakis(dimethylamino)diboron [B₂(NMe₂)₄]

-

2,4-Dimethylpentane-2,4-diol

-

Toluene, anhydrous

-

Ethereal Hydrogen Chloride (HCl) solution (concentration to be titrated before use)

-

Pentane or Hexane, anhydrous (for recrystallization)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

-

Equipment:

-

Three-necked round-bottom flask (2-L)

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with nitrogen/argon inlet

-

Ice-water bath

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron.

Step-by-Step Procedure

-

Flask Preparation: Flame-dry a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line. Allow it to cool to room temperature under a slow stream of nitrogen.

-

Reagent Charging: To the flask, add Tetrakis(dimethylamino)diboron (e.g., 0.325 mol, 1.0 equiv) and 600 mL of anhydrous toluene. Stir to dissolve. In a separate flask, prepare a solution of 2,4-dimethylpentane-2,4-diol (0.652 mol, 2.0 equiv) in 400 mL of anhydrous toluene. Add this diol solution to the reaction flask.

-

Reaction Initiation: Immerse the reaction flask in an ice-water bath to cool the contents to 0-5 °C.

-

Acid Addition: Slowly add a solution of ethereal HCl (e.g., 6.6 M, 1.32 mol, 4.0 equiv) dropwise via the dropping funnel over 2 hours. A white precipitate of dimethylamine hydrochloride will form immediately.[12] Maintain the internal temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Stir for an additional 4 hours.[12]

-

Byproduct Removal: Filter the slurry through a Büchner funnel to remove the precipitated dimethylamine hydrochloride. Wash the filter cake with a small amount of cold toluene.

-

Solvent Removal: Concentrate the combined filtrate using a rotary evaporator to yield a white solid.[12]

-

Purification:

-

Dissolve the crude solid in approximately 700 mL of pentane (or hexane), heating gently if necessary.[12] Any remaining insoluble salts should be removed by a second filtration.

-

Transfer the filtrate to a separatory funnel and wash it three times with 500 mL of water to remove any residual salts.[12]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate on a rotary evaporator to a volume of about 150 mL.[12]

-

-

Crystallization: Heat the concentrated solution to dissolve any precipitate, then allow it to cool slowly to room temperature. For maximum yield, place the flask in a freezer (-20 to -30 °C) for several hours to induce crystallization.[12]

-

Product Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold pentane. Further crops of crystals can be obtained by concentrating the mother liquor.[12] Dry the combined crystals under vacuum to yield the final product.

Safety Precautions

-

Tetrakis(dimethylamino)diboron is moisture-sensitive and should be handled under an inert atmosphere.[13]

-

Ethereal HCl is corrosive and volatile. All operations should be performed in a well-ventilated fume hood.

-

The reaction of HCl with the reaction mixture is exothermic. Controlled, slow addition at low temperatures is critical to prevent overheating.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Quantitative Data and Characterization

Reagent Summary Table

| Reagent | Molecular Wt. ( g/mol ) | Moles | Equiv. | Amount Used |

| Tetrakis(dimethylamino)diboron | 197.92 | 0.325 | 1.0 | 64.3 g |

| 2,4-Dimethylpentane-2,4-diol | 132.20 | 0.652 | 2.0 | 86.2 g |

| Hydrogen Chloride (in Ether) | 36.46 | 1.32 | 4.0 | ~200 mL (6.6M) |

| Toluene | - | - | - | 1000 mL |

| Expected Yield (assuming ~90%) | 281.99 | ~0.293 | - | ~82.5 g |

Note: Quantities are based on a representative procedure for an analogous compound and should be scaled as needed.[12]

Product Characterization

The identity and purity of the synthesized Bis(2,4-dimethylpentane-2,4-glycolato)diboron should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl and methylene protons of the glycolato backbone. The absence of signals corresponding to dimethylamino groups (around 2.5-2.7 ppm) would indicate complete reaction.

-

¹³C NMR: The carbon spectrum will confirm the carbon framework of the organic ligands.

-

¹¹B NMR: The boron NMR spectrum is highly diagnostic and should show a single resonance characteristic of a tetracoordinate boronate ester, typically in the range of δ 20-35 ppm (with BF₃·Et₂O as an external standard).[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact mass of the molecular ion [M+], matching the calculated value for C₁₄H₂₈B₂O₄.

-

Melting Point: A sharp melting point range will indicate high purity of the crystalline product.

Conclusion

The synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a straightforward and scalable process that leverages well-understood principles of boron chemistry. By adapting the robust and high-yielding protocol for the synthesis of B₂pin₂, researchers can reliably produce this valuable analog. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the acid addition, and the use of anhydrous reagents and solvents under an inert atmosphere. The resulting product, with its unique steric profile, is a valuable tool for synthetic chemists seeking to fine-tune reactivity and selectivity in borylation and cross-coupling reactions.

References

- Bis(pinacolato)diboron: A Cornerstone in Modern Organic Synthesis. Vertex AI Search.

- Bis(pinacolato)

- Diboron Compounds: Synthesis and Applic

- Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Lumi. J-Stage.

- How to prepare Bis(pinacol

- Bis(pinacolato)diboron. Frontier Specialty Chemicals.

- Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse.

- Bis(2,4-dimethylpentane-2,4-glycol

- Metal-Catalyzed Reactions of Diborons for Synthesis of Organoboron Compounds.

- connected to a dual manifold with bubbler). Flask A is evacuated (0.3 mmHg), flame-dried, and allowed to cool to room temperature under vacuum (Figure 1).

- Bis(pinacol

- Bis(2,4-dimethylpentane-2,4-glycol

- Bis(2,4-dimethylpentane-2,4-glycol

- Bis(2,4-Dimethylpentane-2,4-Glycol

- Synthesis of Organoboron Compounds via Diborane(4)

- Bis(neopentyl glycol

Sources

- 1. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 9. Bis(2,4-dimethylpentane-2,4-glycolato)diboron - Career Henan Chemical Co. % [coreychem.com]

- 10. echemi.com [echemi.com]

- 11. Bis(neopentyl glycolato)diboron [commonorganicchemistry.com]

- 12. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Structure, Properties, and Applications

Introduction

In the ever-evolving landscape of organic synthesis and drug discovery, the development of novel reagents with enhanced stability, reactivity, and selectivity is paramount. Among the vast arsenal of synthetic tools, organoboron compounds have carved out a significant niche, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive technical overview of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a notable diboron reagent. With the CAS Registry Number 230299-46-4, this compound is systematically named 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane[1].

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure, physicochemical properties, synthesis, and key applications of this reagent. The information presented herein is a synthesis of data from peer-reviewed literature, patents, and established chemical databases, providing a robust foundation for its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a symmetrical diboron(4) compound. Its molecular structure features a central boron-boron single bond, with each boron atom being part of a six-membered 1,3,2-dioxaborinane ring. These rings are formed by the chelation of the boron atoms with two molecules of 2,4-dimethylpentane-2,4-diol. This specific glycolate ligand imparts unique stability and reactivity to the molecule.

The molecular formula of the compound is C₁₄H₂₈B₂O₄, corresponding to a molecular weight of 281.99 g/mol [1][2]. The structural framework provides a stable and easy-to-handle source of nucleophilic boron for various chemical transformations.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 230299-46-4 | [1][2] |

| Molecular Formula | C₁₄H₂₈B₂O₄ | [1][2] |

| Molecular Weight | 281.99 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 98-102 °C | [2][3] |

| Boiling Point | 263.1±7.0 °C (Predicted) | [2] |

| Density | 0.96±0.1 g/cm³ (Predicted) | [2] |

| Storage | Store at -20°C | [2] |

Synthesis and Characterization: A Self-Validating Protocol

Experimental Protocol: Synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Reaction Principle: The synthesis involves the reaction of tetrakis(dimethylamino)diboron with 2,4-dimethylpentane-2,4-diol. The volatile dimethylamine byproduct is removed from the reaction mixture, driving the reaction to completion.

Materials:

-

Tetrakis(dimethylamino)diboron

-

2,4-Dimethylpentane-2,4-diol

-

Toluene (anhydrous)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-dimethylpentane-2,4-diol (2.0 equivalents) and anhydrous toluene.

-

Addition of Diboron Reagent: Under a positive pressure of nitrogen, add tetrakis(dimethylamino)diboron (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to 105-110 °C. The evolution of dimethylamine gas will be observed as the reaction progresses.

-

Monitoring: The reaction can be monitored by observing the cessation of gas evolution. For more precise monitoring, techniques such as ¹¹B NMR spectroscopy can be employed to track the disappearance of the starting diboron reagent.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization from a suitable solvent such as toluene or a hexane/ethyl acetate mixture to afford Bis(2,4-dimethylpentane-2,4-glycolato)diboron as a white to off-white solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as organoboron compounds can be sensitive to moisture and oxygen, which can lead to decomposition and the formation of boronic acids.

-

Anhydrous Solvent: Anhydrous toluene is used to prevent any unwanted side reactions with water.

-

Heating: Heating the reaction mixture facilitates the removal of the volatile dimethylamine byproduct, shifting the equilibrium towards the product side according to Le Châtelier's principle.

-

Recrystallization: This purification technique is effective for obtaining high-purity crystalline solid products.

Characterization

The structure and purity of the synthesized Bis(2,4-dimethylpentane-2,4-glycolato)diboron should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic peaks for the methyl and methylene protons of the glycolate ligand. The ¹¹B NMR spectrum should exhibit a single resonance characteristic of a tetracoordinate boron atom in this chemical environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic B-O and C-O stretching frequencies.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Organic Synthesis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron serves as a valuable reagent in modern organic synthesis, particularly in the formation of carbon-boron bonds. Its applications are analogous to the widely used Bis(pinacolato)diboron (B₂pin₂), but its unique sterically hindered glycolate ligands can influence reactivity and selectivity in certain transformations.

Organobase-Catalyzed 1,1-Diborylation of Terminal Alkynes

A recent study by Li et al. (2022) highlights the utility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron (referred to as B₂oct₂) in the organobase-catalyzed 1,1-diborylation of terminal alkynes[5]. This metal-free approach provides an efficient and regioselective route to 1,1-diborylalkenes, which are versatile synthetic intermediates.

Reaction Scheme:

Caption: Organobase-catalyzed 1,1-diborylation of a terminal alkyne.

In this transformation, the organobase, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), activates the diboron reagent, facilitating the addition across the alkyne triple bond. The reaction proceeds with high efficiency and regioselectivity to yield the desired 1,1-diborylalkene product. This methodology represents an environmentally benign and metal-free alternative to traditional metal-catalyzed borylation reactions[5].

Potential in Suzuki-Miyaura Cross-Coupling Reactions

While specific examples are not extensively documented, by analogy to other diboron reagents, Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a prime candidate for use in palladium-catalyzed Miyaura borylation reactions to synthesize aryl- and vinylboronic esters. These esters are key intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and advanced materials.

Conclusion

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a valuable and versatile diboron reagent with significant potential in organic synthesis. Its stable, crystalline nature makes it a convenient and easy-to-handle source of boron for the construction of carbon-boron bonds. The detailed synthesis protocol, derived from established methodologies, provides a reliable pathway for its preparation in a laboratory setting. As demonstrated by its successful application in the organobase-catalyzed 1,1-diborylation of terminal alkynes, this reagent offers a powerful tool for the development of novel and efficient synthetic methodologies. Further exploration of its reactivity profile is likely to uncover new and exciting applications in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

-

Li, J., An, M., Gao, Z., Guo, Y., Liu, H., Zhao, P., Bi, X., Shi, E., & Xiao, J. (2022). Organobase-catalyzed 1,1-diborylation of terminal alkynes under metal-free conditions. RSC Advances, 12(27), 16530-16534. Available at: [Link]

- Google Patents. (2004). Preparation of diboronic esters. WO2004076467A1.

-

Career Henan Chemical Co. Bis(2,4-dimethylpentane-2,4-glycolato)diboron. Available at: [Link]

-

Jigs Chemical. Bis(2,4-dimethylpentane-2,4-glycolato)diboron. Available at: [Link]

- Google Patents. (2012). Method for synthesizing bis(pinacolato)diboron. CN102617623A.

- Google Patents. (2012). Bis(pinacolato)diboron production process. CN102558209A.

-

Wikipedia. Bis(pinacolato)diboron. Available at: [Link]

-

He, Y., Chen, Y., Liu, H., Wang, Y., Zhang, H., & Wang, Z. (2023). Atomically Precise Metal Nanoclusters as Single Electron Transferers for Hydroborylation. Journal of the American Chemical Society, 145(10), 5769–5777. Available at: [Link]

- Google Patents. (2023). Process for preparing btk inhibitors. EP4545537A2.

Sources

- 1. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 2. Bis(2,4-dimethylpentane-2,4-glycolato)diboron - Career Henan Chemical Co. % [coreychem.com]

- 3. echemi.com [echemi.com]

- 4. WO2004076467A1 - Preparation of diboronic esters - Google Patents [patents.google.com]

- 5. Organobase-catalyzed 1,1-diborylation of terminal alkynes under metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02638D [pubs.rsc.org]

A Technical Guide to Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Synthesis, Properties, and Applications

Introduction

In the ever-evolving landscape of organic synthesis, diboron reagents have emerged as indispensable tools for the construction of carbon-boron bonds, which are pivotal intermediates in modern cross-coupling chemistry.[1][2] While bis(pinacolato)diboron (B₂pin₂) has long been the workhorse in this field, the exploration of alternative diol backbones offers opportunities to fine-tune the reactivity, stability, and solubility of these reagents.[3] This technical guide focuses on a specific analogue, Bis(2,4-dimethylpentane-2,4-glycolato)diboron , a compound designed for enhanced performance in specialized synthetic applications.[4]

This guide provides an in-depth exploration of the historical context of diboron reagents, the synthesis and characterization of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, its chemical properties, and its applications in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Chemical Identity

| Property | Value |

| Chemical Name | Bis(2,4-dimethylpentane-2,4-glycolato)diboron |

| CAS Number | 230299-46-4 |

| Molecular Formula | C₁₄H₂₈B₂O₄ |

| Molecular Weight | 281.99 g/mol [4] |

| InChI Key | CZLUUPDJUFXXHF-UHFFFAOYSA-N[4] |

| Melting Point | 98-102 °C[5][6] |

A Brief History of Diboron Reagents

The journey of diboron compounds from structural curiosities to synthetic workhorses is a fascinating chapter in the history of chemistry.[3] The foundational work on boron hydrides by Alfred Stock from 1912 to 1936 laid the groundwork for understanding the unique bonding and reactivity of boron compounds.[4][7] However, it wasn't until the latter half of the 20th century that the synthetic potential of diboron(4) compounds began to be realized.

A significant breakthrough came with the development of tetrakis(dimethylamino)diboron(4), B₂(NMe₂)₄, in the 1950s and 60s.[3] This compound served as a key precursor to a variety of other diboron reagents. The true revolution in the synthetic application of diboron reagents, however, began with the introduction of bis(pinacolato)diboron (B₂pin₂). The pioneering work of Miyaura and Suzuki in the 1990s demonstrated the utility of B₂pin₂ in the palladium-catalyzed cross-coupling reactions to form boronic esters, a process now famously known as the Miyaura borylation.[8][9] This reaction's mild conditions and broad functional group tolerance have made it a cornerstone of modern organic synthesis.[9]

The success of B₂pin₂ spurred the development of other tetraalkoxydiborons, with researchers exploring different diol ligands to modulate the reagent's properties. The use of 2,4-dimethylpentane-2,4-diol to create Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a result of these systematic efforts to develop diboron reagents with optimal solubility and reactivity for advanced synthetic applications, particularly in metal-free catalytic processes.[4]

Synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

The synthesis of tetraalkoxydiborons, including the title compound, has evolved to become more efficient and environmentally friendly. While earlier methods often relied on precursors like tetrakis(dimethylamino)diboron, recent advancements have introduced simpler and greener routes.[10][11][12][13] A modern and efficient method for preparing diboron diolates involves the acid-catalyzed reaction of tetrahydroxydiboron (B₂(OH)₄) with a diol in the presence of a trialkyl orthoformate.[10][11][12][13]

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron based on modern synthetic methods.

Materials:

-

Tetrahydroxydiboron (B₂(OH)₄)

-

2,4-Dimethylpentane-2,4-diol

-

Trimethyl orthoformate (CH(OMe)₃)

-

Acetyl chloride (AcCl)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with tetrahydroxydiboron (1.0 equivalent) and trimethyl orthoformate (4.0 equivalents).

-

Inert Atmosphere: The flask is flushed with nitrogen or argon and sealed.

-

Catalyst Addition: A catalytic amount of acetyl chloride (0.02 equivalents) is added via syringe.

-

Initial Reaction: The mixture is stirred vigorously at room temperature. The reaction is typically rapid, with the solid B₂(OH)₄ dissolving within minutes to form a homogeneous solution of tetramethoxydiboron (B₂(OMe)₄).

-

Diol Addition: 2,4-Dimethylpentane-2,4-diol (2.0 equivalents) is added to the reaction mixture.

-

Ester Exchange: The reaction is stirred at room temperature to allow for the exchange of the methoxy groups with the 2,4-dimethylpentane-2,4-glycolato ligands. This process is driven by the formation of volatile byproducts (methanol and methyl formate).

-

Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove all volatile components. The resulting solid is the desired product, Bis(2,4-dimethylpentane-2,4-glycolato)diboron, which can be further purified by recrystallization if necessary.

This method is advantageous due to its speed, mild reaction conditions, and the fact that isolation of the product is straightforward, often requiring only the removal of volatile byproducts.[10][11][12][13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron.

Reactivity and Applications in Organic Synthesis

The utility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron lies in its ability to serve as a source of nucleophilic boron, enabling the formation of carbon-boron bonds under various catalytic conditions. These borylation reactions are fundamental to the synthesis of a wide array of organic molecules, including pharmaceuticals and advanced materials.[1][2]

Metal-Catalyzed Borylation

Transition metal catalysis is a cornerstone of modern borylation chemistry. Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be activated by various transition metals, such as palladium, copper, and iridium, to participate in a range of transformations.

-

Miyaura Borylation: In a reaction analogous to the classic Miyaura borylation, Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be coupled with aryl and vinyl halides or triflates in the presence of a palladium catalyst and a base to yield the corresponding boronic esters.[9] These products are valuable intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.[14][15]

-

Copper-Catalyzed Borylation: Copper catalysts are often employed for the borylation of alkyl halides and for the conjugate addition of boron to α,β-unsaturated carbonyl compounds.[8][14] The use of a diboron reagent with a more sterically demanding diol, such as 2,4-dimethylpentane-2,4-diol, can influence the selectivity and efficiency of these reactions.

Metal-Free Borylation

A growing area of interest is the development of metal-free borylation methods. These approaches offer advantages in terms of cost, toxicity, and ease of product purification.

-

Alkoxide Activation: Tetra-alkoxy diboron reagents can be activated by alkoxides to generate a nucleophilic "ate" complex.[16] This "ate" complex is capable of reacting with various electrophiles, such as alkyl halides, in a transition-metal-free manner.[17] Mechanistic studies suggest that these reactions can proceed through a single-electron transfer (SET) pathway, generating radical intermediates.[17]

Reaction Mechanism: Metal-Free Borylation of an Alkyl Halide

Caption: Plausible mechanism for the metal-free borylation of an alkyl halide.

Conclusion

Bis(2,4-dimethylpentane-2,4-glycolato)diboron represents a valuable addition to the synthetic chemist's toolkit. Its tailored diol backbone can offer advantages in solubility and reactivity compared to more traditional diboron reagents. The ongoing development of both metal-catalyzed and metal-free borylation methodologies continues to expand the synthetic utility of this class of compounds. As the demand for more efficient and selective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the importance of specialized reagents like Bis(2,4-dimethylpentane-2,4-glycolato)diboron is set to increase. Future research will likely focus on uncovering new catalytic systems that can harness the full potential of this and other novel diboron reagents, leading to even more powerful and sustainable chemical transformations.

References

-

Fornwald, R. M., Yadav, A., Montero Bastidas, J. R., Smith III, M. R., & Maleczka Jr., R. E. (2024). Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. The Journal of Organic Chemistry, 89(9), 6048–6052. [Link]

-

Fornwald, R. M., Yadav, A., Montero Bastidas, J. R., Smith, M. R., & Maleczka, R. E. (2024). Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. PubMed. [Link]

-

Fornwald, R. M., Yadav, A., Montero Bastidas, J. R., Smith, M. R., & Maleczka, R. E. (2024). Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. MSU Chemistry. [Link]

-

Fornwald, R. M., Yadav, A., Montero Bastidas, J. R., Smith, M. R., & Maleczka, R. E. (2024). A simple and green preparation of tetraalkoxydiborons and diborondiolates from tetrahydroxydiboron. Europe PMC. [Link]

-

Neeve, E. C., Geier, S. J., Mkhalid, I. A. I., Westcott, S. A., & Marder, T. B. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(16), 9091–9161. [Link]

-

Wikipedia. (n.d.). Diborane. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Request PDF. (n.d.). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Request PDF. [Link]

-

Semantic Scholar. (n.d.). Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (2021). Alkoxide activation of tetra-alkoxy diboron reagents in C–B bond formation: a decade of unpredictable reactivity. Royal Society of Chemistry. [Link]

-

VTechWorks. (2012). Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds. VTechWorks. [Link]

-

J-Stage. (2024). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Lumi. J-Stage. [Link]

- Google Patents. (n.d.). CN102617623A - Method for synthesizing bis(pinacolato)diboron.

-

Wikipedia. (n.d.). Bis(pinacolato)diboron. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Bis(pinacolato)diborane. PubChem. [Link]

-

Organic Syntheses. (n.d.). Bis(pinacolato)diboron. Organic Syntheses. [Link]

-

PubChem. (n.d.). 2,4-Dimethyl pentane diol. PubChem. [Link]

-

PubChem. (n.d.). 2,4-Pentanediol, 2,4-dimethyl-. PubChem. [Link]

-

ACS Publications. (2019). Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism. ACS Publications. [Link]

-

MDPI. (2019). Unsymmetrical Diboron Reagents: Application in Borylation Reactions of Unsaturated Bonds. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 5. Bis(2,4-dimethylpentane-2,4-glycolato)diboron - Career Henan Chemical Co. % [coreychem.com]

- 6. echemi.com [echemi.com]

- 7. Diborane - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron [organic-chemistry.org]

- 11. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. A simple and green preparation of tetraalkoxydiborons and diborondiolates from tetrahydroxydiboron - ACS Green Chemistry [gcande.digitellinc.com]

- 14. [PDF] Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds | Semantic Scholar [semanticscholar.org]

- 15. Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds [vtechworks.lib.vt.edu]

- 16. Alkoxide activation of tetra-alkoxy diboron reagents in C–B bond formation: a decade of unpredictable reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. nsd.pku.edu.cn [nsd.pku.edu.cn]

A Comprehensive Technical Guide to Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds have become indispensable tools, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[1] Among these, diboron reagents stand out for their unique reactivity and stability. This guide provides an in-depth technical overview of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a versatile diboron compound noted for its distinct structure and broad utility.[2] This reagent features a central boron-boron bond stabilized by two 2,4-dimethylpentane-2,4-glycolate ligands.[2] This specific glycolate framework was engineered to provide an optimal balance of stability, solubility, and reactivity, distinguishing it from more common reagents like bis(pinacolato)diboron (B₂pin₂).[3] This document will explore the compound's fundamental properties, synthesis, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is foundational to its effective application in any synthetic campaign. Bis(2,4-dimethylpentane-2,4-glycolato)diboron is systematically known by its IUPAC name: 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane.[3][4] Its structure consists of two dioxaborinane rings linked by a central B-B bond.[3]

Chemical Structure

Caption: Chemical structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron.

Data Summary Table

The key quantitative data for this compound are summarized below. It is important for researchers to note the variability in reported melting points, which may depend on the crystalline form or purity of the material. The higher range is more frequently cited by commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈B₂O₄ | [2][3][4][5][6] |

| Molecular Weight | 281.99 g/mol | [2][3][5][6] |

| CAS Number | 230299-46-4 | [2][3][4][5] |

| Appearance | White to off-white powder or crystals | [7] |

| Melting Point | 58-70 °C or 98-102 °C | [2][6][7][8] |

| Boiling Point | 255 °C @ 760 mmHg | [2] |

| Synonyms | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | [3][4][6] |

| InChIKey | CZLUUPDJUFXXHF-UHFFFAOYSA-N | [3] |

| Storage Temperature | ≤ -20°C | [7] |

Synthesis and Mechanistic Insights

The synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron involves the reaction of a diboron precursor with 2,4-dimethylpentane-2,4-diol.[2] The choice of this specific diol is deliberate; its bulky methyl groups contribute to the stability of the final product and influence its solubility in organic solvents, making it a valuable reagent for advanced synthetic applications, especially in metal-free catalysis.[3]

While the exact industrial synthesis protocols are proprietary, a reliable laboratory-scale synthesis can be adapted from established procedures for analogous compounds like Bis(pinacolato)diboron.[9] The following protocol is based on the reaction of tetrakis(dimethylamino)diboron with 2,4-dimethylpentane-2,4-diol in the presence of an ethereal HCl solution.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. The successful formation of the white precipitate (dimethylamine hydrochloride) is a primary indicator of reaction progress. Final product identity and purity must be confirmed via standard analytical techniques (NMR, Mass Spectrometry).

-

Reactor Setup: Equip a flame-dried, three-necked, 1 L round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Charging Reagents: To the flask, add tetrakis(dimethylamino)diboron (0.27 mol, 1.0 eq) and anhydrous toluene (500 mL).[9]

-

Diol Addition: Prepare a solution of 2,4-dimethylpentane-2,4-diol (0.54 mol, 2.0 eq) in 350 mL of anhydrous toluene.[2][10] Add this solution to the stirred reaction mixture.

-

Acidification and Reaction: Cool the flask in an ice-water bath. Add a 5.4 M solution of hydrogen chloride in diethyl ether (1.10 mol, ~4.0 eq) dropwise via the dropping funnel over 2 hours.[9] The formation of a white precipitate (dimethylamine hydrochloride) will be observed.

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the slurry to stir at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the dimethylamine hydrochloride precipitate. Wash the filter cake with additional toluene.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane) or by sublimation to yield Bis(2,4-dimethylpentane-2,4-glycolato)diboron as a white crystalline solid.

Synthesis Workflow Diagram

Caption: A generalized workflow for the laboratory synthesis of the title compound.

Key Applications in Research and Development

The utility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron stems from the reactivity of its B-B bond, allowing it to serve as a precursor for a wide range of borylation reactions.

Metal-Free Catalytic 1,1-Diborylation

A significant application is in the metal-free, organobase-catalyzed 1,1-diborylation of terminal alkynes.[3] This reaction is highly regioselective, consistently producing 1,1-diborylalkenes, which are versatile synthetic intermediates.[3] The causality for this high selectivity lies in the steric and electronic properties of the diboron reagent and the alkyne substrate, guided by the organobase catalyst.

Suzuki-Miyaura Cross-Coupling Reactions

In the context of drug discovery, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming C-C bonds.[2] Bis(2,4-dimethylpentane-2,4-glycolato)diboron serves as a stable, solid source of boron for the synthesis of boronic esters, which are then used in these palladium-catalyzed couplings.[2] This two-step, one-pot approach is often preferable to using boronic acids, which can be prone to decomposition. The ability to efficiently construct complex molecules is crucial for generating compound libraries and optimizing lead candidates in pharmaceutical development.[1][2]

General Reaction Scheme: Borylation and Cross-Coupling

Caption: Conceptual workflow: Borylation followed by Suzuki-Miyaura coupling.

Materials Science and Biochemical Probes

Beyond small molecule synthesis, this diboron compound is used in materials science as a cross-linking agent or a precursor for incorporating boron into polymer matrices.[2] This can lead to materials with enhanced thermal stability and mechanical strength.[2] Furthermore, its unique structure makes it a candidate for developing boron-containing probes for the detection of proteins and other biomolecules, an area of growing interest in biochemical research.[8]

Handling, Storage, and Safety

As with all chemical reagents, proper handling is essential for safety and to maintain the integrity of the compound.

-

Safety: The compound is associated with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Bis(2,4-dimethylpentane-2,4-glycolato)diboron should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. For long-term storage, refrigeration at or below -20°C is recommended to ensure stability.[7]

Conclusion

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a highly versatile and valuable reagent in modern chemistry. Its well-defined structure, conferred by the sterically hindered glycolate ligands, provides a unique combination of stability and reactivity. For professionals in drug discovery, organic synthesis, and materials science, this compound offers a reliable pathway for catalytic borylations, the construction of complex molecular frameworks via cross-coupling reactions, and the development of novel boron-containing materials. Its continued exploration will undoubtedly lead to further innovations across the chemical sciences.

References

- Bis(2,4-dimethylpentane-2,4-glycolato)diboron [CAS# 230299-46-4]. (n.d.). chemBlink.

- Bis(2,4-dimethylpentane-2,4-glycolato)diboron. (n.d.). Benchchem.

- 230299-46-4(Bis(2,4-dimethylpentane-2,4-glycolato)diboron) Product Description. (n.d.). Chemicalbook.

- Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4. (n.d.). ChemicalBook.

- Bis(2,4-Dimethylpentane-2,4-Glycolato)Diboron. (n.d.). Echemi.

- Bis(2,4-dimethylpentane-2,4-glycolato)diboron. (n.d.). Career Henan Chemical Co..

- 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane. (n.d.). PubChem.

- Bis(pinacolato)diboron. (n.d.). Organic Syntheses Procedure.

- 2,4-Pentanediol, 2,4-dimethyl-. (n.d.). PubChem.

- The Role of Organoboron Compounds in Accelerating Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS # 230299-46-4, Bis(2,4-dimethylpentane-2,4-glycolato)diboron, 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane - chemBlink [chemblink.com]

- 3. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 4. 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | C14H28B2O4 | CID 15352670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 230299-46-4 CAS MSDS (Bis(2,4-dimethylpentane-2,4-glycolato)diboron) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Bis(2,4-dimethylpentane-2,4-glycolato)diboron - Career Henan Chemical Co. % [coreychem.com]

- 8. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,4-Pentanediol, 2,4-dimethyl- | C7H16O2 | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key player in the field of organoboron chemistry, is a diboron(4) compound distinguished by its unique structural framework and versatile reactivity.[1] This guide provides an in-depth exploration of its core physical characteristics, offering a foundational understanding for its application in advanced organic synthesis and materials science. The compound consists of a central boron-boron bond, stabilized by two bidentate 2,4-dimethylpentane-2,4-glycolate ligands.[1] This specific ligation not only enhances the compound's stability and handling characteristics compared to simpler diboron reagents but also modulates its reactivity profile, making it a valuable tool in reactions such as the Suzuki-Miyaura coupling and metal-free diborylation of alkynes.[1][2] Understanding its physical properties—from thermal stability to spectroscopic signatures—is paramount for optimizing reaction conditions, ensuring reproducibility, and developing novel applications in pharmaceutical development and advanced material fabrication.[1]

Chemical Identity and Nomenclature

A precise identification of Bis(2,4-dimethylpentane-2,4-glycolato)diboron is critical for unambiguous reference in research and procurement. The compound is systematically recognized across multiple chemical databases and nomenclature systems.[2]

| Identifier | Value | Source(s) |

| CAS Registry Number | 230299-46-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₈B₂O₄ | [1][2][3][5] |

| Molecular Weight | 281.99 g/mol | [1][2][3][4][6] |

| IUPAC Name | 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | [1][2] |

| Common Synonyms | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane; B₂oct₂ | [2][3][6] |

| InChI Key | CZLUUPDJUFXXHF-UHFFFAOYSA-N | [2][7] |

| Canonical SMILES | B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | [1][2][8] |

Core Physical Characteristics

The physical state and thermal properties of a reagent are governing factors in its storage, handling, and utility in various synthetic protocols.

Physical State and Appearance

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is typically supplied as a white to off-white or light yellow crystalline powder .[2][3] Its solid nature at room temperature contributes to its ease of handling and weighing under standard laboratory conditions, offering an advantage over liquid or gaseous reagents.

Thermal Properties

The thermal stability of the compound is defined by its melting and boiling points. It is crucial to note the variance in reported melting points across different commercial suppliers, which may reflect differences in purity or analytical methodology.

| Thermal Property | Value | Source(s) |

| Melting Point | 58-70 °C | [1] |

| 98-102 °C (lit.) | [3][6][9] | |

| 156.0-160.0 °C | [2] | |

| Boiling Point | 255 °C (at 760 mmHg) | [1][6] |

| 263.1 ± 7.0 °C (Predicted) | [3] |

Causality Insight: The wide range of reported melting points is significant. A lower, broader range like 58-70 °C often suggests the presence of impurities, whereas a sharper, higher range (e.g., 156-160 °C) is indicative of a more crystalline and pure solid. The 98-102 °C value is frequently cited in commercial listings. Researchers should consider the purity level (>95.0% is noted) when evaluating these figures.[2] The high boiling point reflects the compound's substantial molecular weight and the polarity of the boron-oxygen bonds.

Density and Storage

The predicted density of the compound provides insight into its packing in the solid state.

-

Storage Conditions: For long-term stability, storage at -20°C to <15°C under a dry, inert atmosphere (e.g., nitrogen) is recommended to prevent degradation from atmospheric moisture.[2][3]

Spectroscopic and Structural Characterization

Molecular Structure

The molecular structure features a central B-B bond, with each boron atom incorporated into a six-membered 1,3,2-dioxaborinane ring. These rings are substituted with four methyl groups each, contributing to the compound's steric bulk and solubility in organic solvents.

Caption: 2D representation of Bis(2,4-dimethylpentane-2,4-glycolato)diboron.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

-

¹H NMR: The proton spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. One would anticipate signals corresponding to the chemically distinct protons of the 2,4-dimethylpentane-2,4-glycolate ligand. Based on the structure of 2,4-dimethylpentane, signals for the methyl groups and the methylene protons would appear in the upfield region (approx. 0.8-1.5 ppm).[10]

-

¹³C NMR: The carbon spectrum would show distinct resonances for the methyl carbons, the methylene carbons, and the quaternary carbons of the glycolate backbone. The carbon atoms bonded to oxygen (C-O) would appear further downfield.

-

¹¹B NMR: This is a crucial technique for boron-containing compounds. A single, broad resonance is expected, characteristic of a tetracoordinate boron atom in a stable environment. The chemical shift would be indicative of the B(sp³)-O environment, similar to that observed for related compounds like bis(pinacolato)diboron (δ ≈ 30 ppm).[11]

Note: Experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectra are available for purchase from commercial suppliers, which is recommended for definitive characterization.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (MW = 281.99), the molecular ion peak [M]⁺ would be expected at m/z ≈ 282. Fragmentation would likely involve the loss of methyl groups or cleavage of the dioxaborinane rings.

Standard Protocols for Physical Characterization

The following protocols are standardized methodologies adapted for the characterization of air- and moisture-sensitive organoboron compounds like Bis(2,4-dimethylpentane-2,4-glycolato)diboron.

Experimental Workflow Overview

Caption: General workflow for the physical characterization of an organoboron reagent.

Protocol: Melting Point Determination

Trustworthiness: This protocol uses a calibrated apparatus and a defined heating rate to ensure accurate and reproducible results, crucial for comparing against disparate literature values.

-

Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Sample Loading: Under an inert atmosphere (glovebox or nitrogen bag), finely crush a small sample (1-2 mg) of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 20 °C below the lowest expected melting point (e.g., start heating rapidly to ~40 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Verification: Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol: NMR Sample Preparation and Analysis

Expertise & Experience: The choice of a deuterated solvent is critical. CDCl₃ is common, but for air-sensitive compounds, solvents packaged under nitrogen or in sealed ampoules are necessary. The use of an internal standard is optional but recommended for quantitative analysis (qNMR).

-

Environment: Perform all sample preparation in an inert atmosphere glovebox.

-

Sample Weighing: Accurately weigh 10-15 mg of Bis(2,4-dimethylpentane-2,4-glycolato)diboron directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆ from a sealed ampoule) to the vial.

-

Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely. For extended or high-temperature experiments, flame-sealing the tube under vacuum (J. Young tube) is best practice.

-

Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a calibrated spectrometer. Use standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, particularly for ¹³C and ¹¹B nuclei.

Protocol: GC-MS Analysis for Purity Assessment

Causality: Gas Chromatography is suitable due to the compound's volatility (Boiling Point ~255 °C). Mass Spectrometry provides definitive identification of the parent compound and any potential impurities or degradation products. This is adapted from methods used for the related compound, Bis(pinacolato)diboron.[13]

-

Standard Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity volatile solvent (e.g., anhydrous hexane or toluene). Create a dilution series to establish a calibration curve if quantitative analysis is needed.

-

Sample Preparation: Prepare the analysis sample at a concentration within the calibration range (e.g., 100 µg/mL) using the same solvent.

-

GC Conditions:

-

Injector: Split/splitless injector, 250 °C. Use a split ratio of 50:1 to avoid column overloading.

-

Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this non-polar analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Analysis: Inject 1 µL of the sample. Identify the peak corresponding to Bis(2,4-dimethylpentane-2,4-glycolato)diboron by its retention time and mass spectrum. Assess purity by integrating the peak area relative to the total ion chromatogram.

Conclusion

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a stable, solid reagent whose physical properties make it a highly practical tool in modern organic chemistry. Its well-defined thermal properties, coupled with characteristic spectroscopic signatures, allow for rigorous quality control and reaction monitoring. While discrepancies in reported melting points exist, they underscore the importance of in-house verification using standardized protocols as outlined in this guide. A thorough understanding of these foundational physical characteristics is indispensable for any researcher aiming to leverage the full synthetic potential of this versatile diboron compound.

References

-

Jigs Chemical. Bis(2,4-dimethylpentane-2,4-glycolato)diboron. [Online]. Available: [Link]

-

Henan Allgreen Chemical Co.,Ltd. Bis(2,4-dimethylpentane-2,4-glycolato)diboron. [Online]. Available: [Link]

-

Organic Syntheses. Bis(pinacolato)diboron. [Online]. Available: [Link]

-

PubChem. Bis(pinacolato)diborane. [Online]. Available: [Link]

-

PubChem. 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane. [Online]. Available: [Link]

-

PubChem. Bis(diisopropyl-D-tartrate glycolato)diboron. [Online]. Available: [Link]

-

ResearchGate. A Generic Liquid Chromatography-Mass Spectrometry Method for Monitoring Bis(pinacolato)diboron Mutagenic Impurity in Pharmaceutical Compounds. [Online]. Available: [Link]

-

PubMed. Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry. [Online]. Available: [Link]

-

Doc Brown's Advanced Organic Chemistry. 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. [Online]. Available: [Link]

Sources

- 1. CAS # 230299-46-4, Bis(2,4-dimethylpentane-2,4-glycolato)diboron, 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane - chemBlink [chemblink.com]

- 2. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 3. Bis(2,4-dimethylpentane-2,4-glycolato)diboron - Career Henan Chemical Co. % [coreychem.com]

- 4. jigschemical.com [jigschemical.com]

- 5. allgreenchem.lookchem.com [allgreenchem.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 | Benchchem [benchchem.com]

- 8. 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | C14H28B2O4 | CID 15352670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 [chemicalbook.com]

- 10. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Bis(2,4-dimethylpentane-2,4-glycolato)diboron(230299-46-4) 1H NMR spectrum [chemicalbook.com]

- 13. Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key reagent in modern organic synthesis. Recognizing the critical role of solubility data in reaction optimization, process development, and formulation, this document collates available qualitative solubility information, provides detailed experimental protocols for its determination, and outlines essential safety and handling procedures. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile diboron compound.

Introduction to Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Bis(2,4-dimethylpentane-2,4-glycolato)diboron, also known by its systematic name 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane, is a significant organoboron compound with a central diboron unit stabilized by two 2,4-dimethylpentane-2,4-glycolate ligands.[1] This structural feature enhances its stability and reactivity, making it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its application extends to materials science, where it serves as a precursor for boron-containing polymers.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective application, enabling precise control over reaction conditions, facilitating purification processes, and ensuring reproducible outcomes.

Chemical Structure:

Caption: Chemical structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(2,4-dimethylpentane-2,4-glycolato)diboron is presented in the table below. These properties are essential for handling, storage, and for predicting its behavior in various chemical processes.

| Property | Value | Source |

| CAS Number | 230299-46-4 | [1][2][3][4] |

| Molecular Formula | C14H28B2O4 | [1][2][4] |

| Molecular Weight | 281.99 g/mol | [1][4] |

| Appearance | White to off-white powder or crystals | Inferred from related compounds |

| Melting Point | 58-70 °C or 98-102 °C (lit.) | [1][4] |

Solubility in Organic Solvents

Qualitative Solubility Profile

The following table provides an estimated qualitative solubility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in a variety of organic solvents. This information is based on the known solubility of the analogous Bis(pinacolato)diboron and the general principle that "like dissolves like".[5] Researchers should verify these qualitative assessments experimentally for their specific applications.

| Solvent | Polarity Index | Predicted Solubility | Rationale / Analogy |

| Hexane | 0.009 | Soluble | Nonpolar solvent, analogous to Bis(pinacolato)diboron which is soluble in hexane.[6] |

| Toluene | 0.099 | Soluble | Aromatic, nonpolar solvent, analogous to Bis(pinacolato)diboron which is soluble in toluene.[6] |

| Diethyl Ether | 0.117 | Soluble | Moderately polar ether, expected to solubilize the compound. |

| Dichloromethane (DCM) | 0.309 | Soluble | Halogenated solvent, analogous to Bis(pinacolato)diboron which is soluble in DCM.[6] |

| Tetrahydrofuran (THF) | 0.207 | Soluble | Polar aprotic ether, analogous to Bis(pinacolato)diboron which is soluble in THF.[6] |

| Ethyl Acetate | 0.228 | Soluble | Ester with moderate polarity, likely to be a good solvent. |

| Acetone | 0.355 | Soluble | Polar aprotic ketone, expected to be a suitable solvent. |

| Acetonitrile | 0.460 | Moderately Soluble | Polar aprotic solvent, solubility may be moderate. |

| N,N-Dimethylformamide (DMF) | 0.386 | Soluble | Highly polar aprotic solvent, analogous to Bis(pinacolato)diboron which is very soluble in DMF.[6] |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | Highly polar aprotic solvent, likely to be a good solvent. |

| Methanol | 0.762 | Soluble | Polar protic solvent, analogous to Bis(pinacolato)diboron which is soluble in methanol.[6] |

| Ethanol | 0.654 | Soluble | Polar protic solvent, analogous to Bis(pinacolato)diboron which is soluble in ethanol. |

| Water | 1.000 | Insoluble | Highly polar protic solvent, analogous to Bis(pinacolato)diboron which is insoluble in water.[6] |

Factors Influencing Solubility

The solubility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron is primarily governed by the following factors:

-

Solute-Solvent Interactions: Favorable van der Waals forces between the nonpolar alkyl chains of the diboron compound and nonpolar solvents like hexane and toluene contribute to its solubility. In more polar aprotic solvents such as THF and acetone, dipole-dipole interactions will play a more significant role.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid diboron compound influences its solubility. A higher melting point can sometimes correlate with a higher lattice energy and consequently lower solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship can be exploited for recrystallization and purification.

Experimental Protocol for Solubility Determination

For precise quantitative solubility data, experimental determination is essential. The dynamic (synthetic) method is a reliable technique for this purpose.

Dynamic Method for Solubility Measurement

This method involves visually or instrumentally monitoring the dissolution of a known mass of solute in a known mass of solvent as the temperature is slowly increased. The temperature at which the last solid particle dissolves is the equilibrium solubility temperature for that specific composition.

Experimental Workflow:

Caption: Workflow for determining solubility using the dynamic method.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of Bis(2,4-dimethylpentane-2,4-glycolato)diboron into a tared, jacketed glass vessel.

-

Add a known mass of the desired organic solvent to the vessel.

-

Seal the vessel to prevent solvent evaporation.

-

-

Heating and Stirring:

-

Place the vessel in a temperature-controlled bath.

-

Begin stirring the mixture vigorously to ensure good mixing.

-

Start heating the vessel at a slow, constant rate (e.g., 0.1-0.3 K/min) to maintain thermal equilibrium.

-

-

Turbidity Monitoring:

-

Continuously monitor the turbidity of the mixture. This can be done visually or with an automated turbidity sensor for higher accuracy.

-

-

Equilibrium Temperature Determination:

-

The temperature at which the last solid particles dissolve and the solution becomes completely clear is the equilibrium solubility temperature for that specific composition.

-

-

Data Collection:

-

Repeat the procedure with different compositions of the solute and solvent to obtain a series of data points.

-

-

Data Analysis:

-

Plot the mole fraction of the solute against the corresponding equilibrium solubility temperature to construct a solubility curve.

-

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

Hazard Identification

Based on information for Bis(2,4-dimethylpentane-2,4-glycolato)diboron and structurally similar compounds, the following hazards are identified:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

-

Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a valuable and versatile reagent in organic chemistry and materials science. While quantitative solubility data is not yet widely published, its solubility profile can be reasonably predicted based on its molecular structure and analogies to similar compounds. This guide provides a framework for understanding and experimentally determining its solubility, along with essential safety information. By applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this important compound in their synthetic endeavors.

References

-

4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane. PubChem. (n.d.). Retrieved from [Link]

-

Bis(pinacolato)diboron - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Diboron Compounds: Synthesis and Applic

-

Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse | Request PDF. (n.d.). Retrieved from [Link]

-

Organic solvents. (n.d.). Retrieved from [Link]

- CN102617623A - Method for synthesizing bis(pinacolato)diboron - Google Patents. (n.d.).

-

Chemistry of the Diboron Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Bis(pinacolato)diboron - Wikipedia. (n.d.). Retrieved from [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

Sources

- 1. CAS # 230299-46-4, Bis(2,4-dimethylpentane-2,4-glycolato)diboron, 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane - chemBlink [chemblink.com]

- 2. 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | C14H28B2O4 | CID 15352670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2,4-dimethylpentane-2,4-glycolato)diboron | 230299-46-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Stability and Storage of Bis(2,4-dimethylpentane-2,4-glycolato)diboron: A Comprehensive Technical Guide

Introduction: The Role of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Modern Synthesis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key reagent in contemporary organic chemistry, has gained prominence for its versatile applications in carbon-carbon and carbon-heteroatom bond formation.[1] Its utility in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, has made it an invaluable tool for researchers in drug discovery and materials science.[2] The stability of this compound is of paramount importance to ensure the reproducibility and success of synthetic endeavors. This guide provides an in-depth analysis of the factors influencing the stability of Bis(2,4-dimethylpentane-2,4-glycolato)diboron and outlines best practices for its storage and handling to maintain its integrity over time.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Bis(2,4-dimethylpentane-2,4-glycolato)diboron is fundamental to comprehending its stability profile.

| Property | Value |

| Chemical Formula | C₁₄H₂₈B₂O₄ |

| Molecular Weight | 281.99 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 98-102 °C (lit.) |

| CAS Number | 230299-46-4 |

Mechanisms of Degradation: A Proactive Approach to Stability

The primary pathways for the degradation of Bis(2,4-dimethylpentane-2,4-glycolato)diboron are hydrolysis and oxidation. A mechanistic understanding of these processes is crucial for implementing effective storage and handling strategies.

Hydrolysis: The Ubiquitous Threat

The presence of moisture is a significant threat to the stability of diboron compounds. The boron-oxygen bonds in the glycolato ligands are susceptible to cleavage by water, leading to the formation of boric acid and 2,4-dimethylpentane-2,4-diol. This process not only consumes the active reagent but can also introduce byproducts that may interfere with subsequent reactions. The mechanism of hydrolysis for boronic esters can be complex, often involving the coordination of water to the boron center, followed by proton transfer and bond cleavage.[3][4][5][6][7]

Caption: Generalized oxidative degradation pathway.

Recommended Storage and Handling Protocols